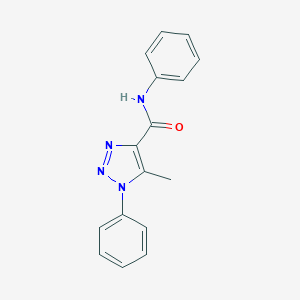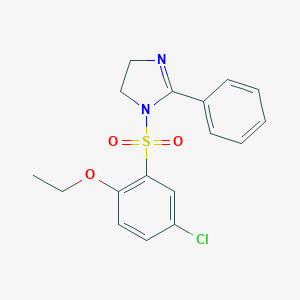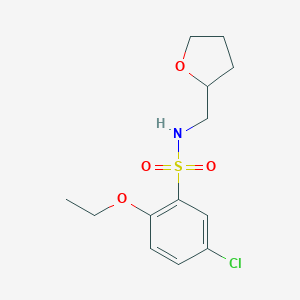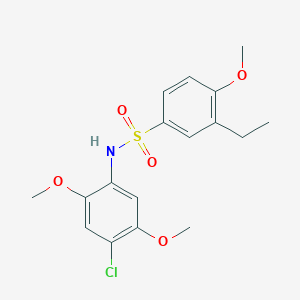
5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
“5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as “this compound”, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields . 2-Ynoic acids can also be used as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .
Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The triazole nucleus is present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, is a reliable, regioselective, and high-yielding process that allows for the formation of triazole structures . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .
Aplicaciones Científicas De Investigación
Antimicrobial Applications : A study by Pokhodylo et al. (2021) discovered that certain 1H-1,2,3-triazole-4-carboxamides, including 5-methyl derivatives, showed potent antibacterial effects against Staphylococcus aureus. These compounds demonstrated selective action and no significant impact on the viability of human keratinocytes, indicating their potential as antimicrobial agents [Pokhodylo et al., 2021].
Antitubercular Activity : Amaroju et al. (2017) synthesized various triazole carboxamides and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis. Some analogues, including a 5-methyl derivative, exhibited minimum inhibitory concentrations suggesting their potential as Mycobacterium tuberculosis pantothenate synthetase inhibitors [Amaroju et al., 2017].
Synthesis for Biological Applications : Albert and Taguchi (1972) explored the synthesis of various 1,2,3-triazole derivatives, including 5-methyl derivatives, for potential applications in biology and medicine. This research contributed to the understanding of the chemical properties and synthesis routes of such compounds [Albert & Taguchi, 1972].
Potential in Energetic Materials : Research by Qin et al. (2016) on nitrogen-rich energetic compounds included the synthesis and characterization of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex. These compounds showed promising thermal stability and potential for use in energetic materials [Qin et al., 2016].
Chemical Synthesis and Properties : Other studies have focused on the synthesis and chemical properties of various 1,2,3-triazole derivatives, including 5-methyl derivatives, highlighting their potential applications in diverse fields such as pharmaceuticals and materials science [Albert, 1970; Shen et al., 2013].
Safety and Hazards
While specific safety and hazard information for “5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is not available, it’s important to note that handling of similar compounds should be done with care to avoid contact with skin and eyes, and ensure good ventilation . They should also be kept away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .
Direcciones Futuras
The future directions for “5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. Given the therapeutic importance of triazole derivatives, there is interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Propiedades
IUPAC Name |
5-methyl-N,1-diphenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-15(16(21)17-13-8-4-2-5-9-13)18-19-20(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOBVTHQTMDHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-dimethyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B497984.png)
![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B497987.png)


amine](/img/structure/B497991.png)

![2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497994.png)
![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497996.png)
![2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497997.png)
amine](/img/structure/B497999.png)



